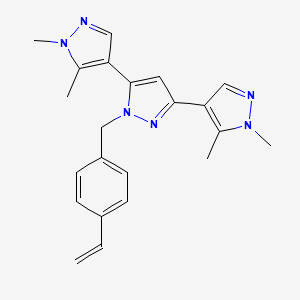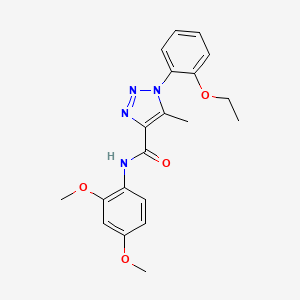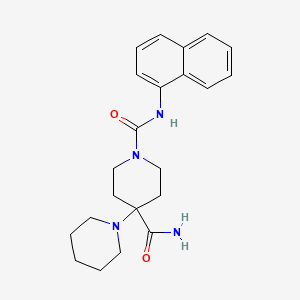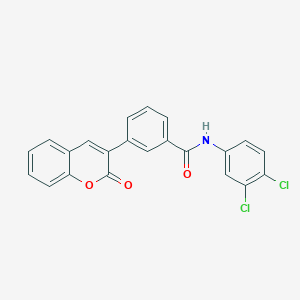
5-(4-isopropylbenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
Pyrimidine derivatives, including thioxodihydropyrimidinediones, have been widely studied for their diverse biological activities and applications in medicinal chemistry. These compounds form the backbone of many pharmaceutical drugs and exhibit a range of activities against various microorganisms and diseases.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where different substituents are introduced to modify the molecule's chemical and physical properties. For instance, the condensation of thiobarbituric acid with various aldehydes in the presence of a catalyst like pyridine can lead to the formation of substituted dihydropyrimidines (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as X-ray crystallography, which provides detailed information on the molecular conformation, bond lengths, and angles. The crystal structure of similar compounds reveals the conformation of the pyrimidine ring and the orientation of substituents, which are crucial for the compound's biological activity (Takechi et al., 2010).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including alkylation, arylation, and nucleophilic addition, which allow for the introduction of different functional groups. These reactions are essential for creating compounds with specific properties and biological activities. The reactivity of the pyrimidine ring depends on the nature of the substituents and the reaction conditions (Gangjee, Adair, & Queener, 1999).
Propiedades
IUPAC Name |
(5E)-1-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(2)16-8-6-15(7-9-16)12-18-19(24)22-21(26)23(20(18)25)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,22,24,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQRUDEWCXOEU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4541211.png)

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-phenoxyacetamide](/img/structure/B4541219.png)
![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![3-(2-methoxyphenyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4541232.png)
![4-[({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4541235.png)

![6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4541244.png)
![N-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4541248.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4541250.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4541254.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4541273.png)